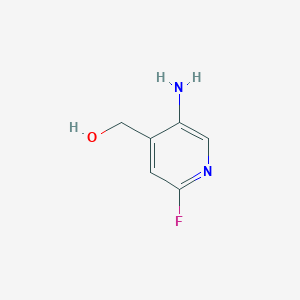

(5-Amino-2-fluoropyridin-4-yl)methanol

Beschreibung

Eigenschaften

Molekularformel |

C6H7FN2O |

|---|---|

Molekulargewicht |

142.13 g/mol |

IUPAC-Name |

(5-amino-2-fluoropyridin-4-yl)methanol |

InChI |

InChI=1S/C6H7FN2O/c7-6-1-4(3-10)5(8)2-9-6/h1-2,10H,3,8H2 |

InChI-Schlüssel |

ZMERVBVQNQSGNK-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C(=CN=C1F)N)CO |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Route Design for 5 Amino 2 Fluoropyridin 4 Yl Methanol

Retrosynthetic Analysis of (5-Amino-2-fluoropyridin-4-yl)methanol

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org This process helps in identifying potential synthetic pathways.

The central feature of the target molecule is the pyridine (B92270) ring. A common retrosynthetic strategy for substituted pyridines involves disconnecting the C-N bonds, which often leads back to a 1,5-dicarbonyl compound and an ammonia (B1221849) source. youtube.comslideshare.net For a highly functionalized pyridine like this compound, building the ring from acyclic precursors (a de novo synthesis) is a viable option. Multi-component reactions, such as the Hantzsch pyridine synthesis or variations thereof, are powerful tools for constructing the pyridine skeleton in a single step from simple starting materials. acsgcipr.orgbeilstein-journals.org

Alternatively, a functional group interconversion (FGI) approach on a pre-existing pyridine ring is often more practical. lkouniv.ac.in This involves starting with a simpler, commercially available pyridine derivative and sequentially adding the required functionalities.

Considering the substitution pattern of this compound, the strategic introduction of the fluoro, amino, and methanol (B129727) groups is critical. The directing effects of the substituents must be carefully considered at each step.

A plausible retrosynthetic disconnection strategy is outlined below:

Target Molecule: this compound

Disconnection 1 (C-O bond of the methanol group): This leads to a precursor aldehyde or carboxylic acid at the C4 position, such as 5-amino-2-fluoropyridine-4-carbaldehyde or 5-amino-2-fluoropyridine-4-carboxylic acid. This disconnection is logical as the reduction of aldehydes and carboxylic acids to alcohols is a well-established and high-yielding transformation. researchgate.netresearchgate.net

Disconnection 2 (C-N bond of the amino group): This suggests a precursor such as a nitro or azido (B1232118) group at the C5 position, which can be reduced to the amine. For instance, 2-fluoro-5-nitropyridine-4-carboxylic acid could be a key intermediate. This is a common strategy as nitration of pyridine rings is often feasible, and the subsequent reduction is typically straightforward. lkouniv.ac.in

Disconnection 3 (C-F bond): The fluorine atom at the C2 position can be introduced via nucleophilic aromatic substitution (SNAr) on a suitable precursor, such as a 2-chloropyridine (B119429) derivative. Alternatively, direct C-H fluorination has emerged as a powerful method. nih.gov

Disconnection 4 (Pyridine Ring Construction): As mentioned earlier, the pyridine ring itself could be constructed from acyclic precursors, though functionalization of a pre-formed ring is generally more common for this type of substitution pattern.

This analysis suggests that a convergent synthesis, where different fragments of the molecule are prepared separately and then combined, could also be an effective approach.

Established Synthetic Routes to this compound and Related Precursors

The synthesis of this compound and its precursors often involves a multi-step sequence that leverages the reactivity of the pyridine ring and the directing effects of its substituents.

A common starting point for the synthesis of polysubstituted pyridines is a readily available, less complex pyridine derivative. For example, starting with a substituted 2-halopyridine allows for the sequential introduction of other functional groups. The halogen at the 2-position activates the ring for nucleophilic substitution and can be displaced by various nucleophiles.

One potential synthetic route could commence with a commercially available 2-chloro-4-methyl-5-nitropyridine. The methyl group can be oxidized to a carboxylic acid, which can then be reduced to the methanol functionality. The nitro group can be reduced to the amine, and the chloro group can be displaced by fluoride (B91410). The order of these steps is crucial to avoid unwanted side reactions and to take advantage of the electronic effects of the intermediate functional groups.

| Step | Reaction | Reagents and Conditions |

| 1 | Oxidation of Methyl Group | KMnO₄, heat |

| 2 | Esterification | CH₃OH, H₂SO₄ (cat.) |

| 3 | Nucleophilic Aromatic Substitution (Fluorination) | KF, phase-transfer catalyst, high temperature |

| 4 | Reduction of Nitro Group | H₂, Pd/C or SnCl₂ |

| 5 | Reduction of Ester to Alcohol | LiAlH₄, THF |

This table presents a hypothetical multi-step synthesis. The specific reagents and conditions would require experimental optimization.

The final step in many synthetic routes to this compound involves the reduction of a carbonyl group at the C4 position.

The reduction of a carboxylic acid or its ester derivative to a primary alcohol is a fundamental transformation in organic synthesis. researchgate.net Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for this purpose. chemicalbook.com The reaction is typically carried out in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF).

Alternatively, if the precursor is an aldehyde, milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) can be employed. This reagent is more selective and tolerates a wider range of functional groups. The choice of reducing agent depends on the other functional groups present in the molecule to avoid their unintended reduction. For instance, the nitro group in a precursor would also be reduced by LiAlH₄.

| Precursor | Reducing Agent | Product |

| 5-Amino-2-fluoropyridine-4-carboxylic acid | LiAlH₄ | This compound |

| Methyl 5-amino-2-fluoropyridine-4-carboxylate | LiAlH₄ | This compound |

| 5-Amino-2-fluoropyridine-4-carbaldehyde | NaBH₄ | This compound |

The introduction of an amino group onto a fluoropyridine ring is a key transformation. One common strategy is the reduction of a nitro group, as previously mentioned.

Another important method is nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen, by an amine or an ammonia equivalent. youtube.com 2-Fluoropyridines are particularly susceptible to nucleophilic attack at the C2 position. researchgate.netlookchem.com However, for the synthesis of the target molecule, amination would be required at the C5 position. This can be achieved if the pyridine ring is sufficiently activated by electron-withdrawing groups.

Direct C-H amination is a more modern and atom-economical approach. rsc.org While challenging, methods for the directed C-H amination of pyridine derivatives are being developed, often utilizing transition metal catalysis.

| Method | Description |

| Reduction of a Nitro Group | A nitro group, introduced via nitration, is reduced to an amino group using reagents like H₂/Pd-C, SnCl₂, or Fe/HCl. |

| Nucleophilic Aromatic Substitution (SNAr) | A leaving group (e.g., Cl, Br) on the pyridine ring is displaced by an amine or ammonia source. The reactivity is enhanced by electron-withdrawing groups. |

| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction between a halopyridine and an amine. This is a versatile method for forming C-N bonds. |

| Direct C-H Amination | An emerging field that involves the direct conversion of a C-H bond to a C-N bond, often requiring a directing group and a metal catalyst. |

Fluorination Techniques for Pyridine Ring Systems

The introduction of a fluorine atom onto a pyridine ring is a critical step in the synthesis of this compound. Several fluorination methods are available, each with its own advantages and limitations.

One of the most established methods for the synthesis of aryl fluorides is the Balz-Schiemann reaction . This reaction involves the diazotization of a primary aromatic amine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to yield the corresponding aryl fluoride. While effective, this method often requires harsh conditions and can be hazardous, particularly on a large scale. Innovations to the traditional Balz-Schiemann reaction include the use of other counterions like hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻) which can improve yields for certain substrates. An alternative approach involves conducting the diazotization in liquid hydrogen fluoride.

More contemporary methods often employ electrophilic fluorinating agents. Reagents such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are widely used for the direct fluorination of electron-rich aromatic and heteroaromatic compounds. The regioselectivity of this reaction is highly dependent on the substitution pattern of the pyridine ring.

Another modern approach involves the use of silver(II) fluoride (AgF₂), which has been shown to be effective for the site-selective C-H fluorination of pyridines and diazines, typically occurring at the position adjacent to a nitrogen atom. This method offers the advantage of proceeding at ambient temperature.

Nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyridine ring is also a viable strategy. For instance, a chloro or nitro group can be displaced by a fluoride ion. The success of this approach depends on the activation of the pyridine ring by electron-withdrawing groups and the nature of the leaving group. The regioselectivity of SNAr reactions on polysubstituted pyridines can be influenced by the steric and electronic properties of the existing substituents and the choice of solvent.

Novel and Green Chemistry Approaches to the Synthesis of this compound

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Catalytic Synthesis Methods

Catalysis plays a pivotal role in green chemistry by enabling reactions to proceed with higher efficiency and selectivity under milder conditions. For the synthesis of pyridine derivatives, various catalytic systems have been developed.

Flow Chemistry Applications in Pyridine Methanol Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than a batch reactor, offers several advantages for the synthesis of fine chemicals and pharmaceuticals. These include enhanced safety, improved heat and mass transfer, and the potential for automation and scalability.

The synthesis of fluorinated compounds, which can involve hazardous reagents and exothermic reactions, is particularly well-suited to flow chemistry. Flow microreactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity. For example, direct fluorination of aromatic compounds and reactions involving reagents like diethylaminosulfur trifluoride (DAST) have been successfully performed in flow reactors. The synthesis of pyridinium (B92312) salts has also been achieved in a telescoped flow process, demonstrating the potential for multi-step syntheses in continuous systems.

Solvent-Free and Reduced-Solvent Methodologies

A key principle of green chemistry is the reduction or elimination of the use of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution.

Solvent-free reactions offer a significant environmental advantage. Several synthetic transformations for the preparation of aminopyridines can be carried out under solvent-free conditions, often with the aid of microwave irradiation to accelerate the reaction. For example, the multicomponent reaction of 2-aminopyridines, triethyl orthoformate, and primary amines to form 4-substituted aminopyrido[2,3-d]pyrimidines has been successfully conducted without a solvent.

Where solvents are necessary, the use of greener solvents is encouraged. These are solvents that are less toxic, derived from renewable resources, and have a lower environmental impact. The selection of a solvent can also influence the regioselectivity of a reaction.

Sustainable Reagent Selection and Waste Minimization in Synthesis

In the context of synthesizing this compound, sustainable reagent selection could involve:

Chemo- and Regioselective Synthesis Considerations

The synthesis of a polysubstituted pyridine such as this compound requires precise control over the introduction of each functional group to achieve the desired substitution pattern.

Regioselectivity is a major challenge in the functionalization of pyridine rings. The inherent electronic properties of the pyridine ring, with its electron-deficient nature, direct nucleophilic attack to the 2- and 4-positions. However, the presence of existing substituents can significantly alter this reactivity. For instance, in nucleophilic aromatic substitution reactions on difluoropyridines, the position of substitution can be influenced by the electronic nature of other substituents on the ring. The regioselective C-H functionalization of pyridines is an active area of research, with methods being developed to target specific positions on the ring.

Chemoselectivity , the ability to react with one functional group in the presence of others, is also critical. For example, in a molecule containing both a nitro group and a nitrile, the selective reduction of one group without affecting the other can be challenging. Similarly, the reduction of a carboxylic acid to an alcohol requires a reagent that will not reduce other sensitive functional groups present in the molecule. Careful selection of reagents and reaction conditions is essential to achieve the desired chemoselectivity. For instance, catalytic hydrogenation can often be tuned to selectively reduce a nitro group in the presence of a nitrile or an ester.

A plausible synthetic route to this compound could start from a commercially available precursor like 2-fluoro-4-methyl-5-nitropyridine (B101823). The synthesis would involve the following key transformations, each requiring careful control of chemo- and regioselectivity:

Control of Functional Group Reactivity During Synthesis

The successful synthesis of this compound hinges on the precise manipulation of its functional groups. The presence of a fluorine atom, an amino group, and a hydroxymethyl group on the pyridine ring necessitates careful selection of reagents and reaction conditions to avoid unwanted side reactions.

A critical step in the proposed synthesis is the selective reduction of a nitro group in a precursor molecule, such as (2-Fluoro-5-nitropyridin-4-yl)methanol. This transformation must be achieved without causing defluorination or reduction of the hydroxymethyl group. Catalytic hydrogenation is a well-established and often highly selective method for the reduction of nitroarenes.

Table 1: Conditions for Selective Nitro Group Reduction

| Catalyst | Solvent | Pressure | Temperature |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | Methanol or Ethanol | Atmospheric | Room Temperature |

| Platinum(IV) Oxide (PtO₂) | Ethanol | Atmospheric | Room Temperature |

These catalytic systems are generally effective in reducing nitro groups while preserving aryl fluorides and alcohol functionalities under mild conditions.

Another pivotal transformation is the controlled oxidation of the methyl group of the 2-fluoro-4-methyl-5-nitropyridine intermediate. This step is challenging due to the potential for over-oxidation to the corresponding aldehyde or carboxylic acid. The choice of oxidizing agent is therefore crucial to isolate the desired hydroxymethyl product.

Table 2: Reagents for Controlled Methyl Group Oxidation

| Oxidizing Agent | Typical Conditions |

|---|---|

| Selenium Dioxide (SeO₂) | Reflux in dioxane/water |

| Manganese Dioxide (MnO₂) | Stirring in dichloromethane (B109758) at room temperature |

The reactivity of the methyl group is influenced by the electronic nature of the pyridine ring, which is substituted with electron-withdrawing fluoro and nitro groups. These substituents can affect the ease of oxidation and may necessitate careful optimization of reaction parameters to achieve the desired selectivity for the alcohol.

Strategies for Regioselective Functionalization of the Pyridine Ring

The assembly of this compound requires a synthetic strategy that allows for the precise placement of each substituent on the pyridine ring. The inherent reactivity patterns of the pyridine nucleus, often favoring functionalization at the 2-, 4-, and 6-positions, must be strategically managed.

A plausible route to the key intermediate, 2-fluoro-4-methyl-5-nitropyridine, would likely start from a simpler, commercially available pyridine derivative. For instance, the synthesis could begin with 2-chloro-4-methylpyridine. Nitration of this starting material would be expected to occur at the 5-position due to the directing effects of the existing substituents.

The subsequent introduction of the fluorine atom at the 2-position can be achieved through nucleophilic aromatic substitution of the chloride. This halogen exchange reaction, often facilitated by a fluoride salt such as potassium fluoride in a high-boiling aprotic solvent, is a common method for the synthesis of fluoropyridines.

An alternative approach for introducing the fluorine atom involves the use of a Balz-Schiemann reaction on a corresponding aminopyridine precursor. This would involve diazotization of a 2-amino-4-methyl-5-nitropyridine (B42881) intermediate, followed by decomposition of the resulting diazonium salt in the presence of a fluoride source.

The existence of the related compound, (5-Amino-2-chloropyridin-4-yl)methanol, suggests another potential regioselective strategy. One could synthesize this chloro-analogue and then attempt a late-stage fluorination reaction to replace the chlorine atom with fluorine. However, the success of such a step would depend on the relative reactivity of the C-Cl bond and the stability of the other functional groups under the fluorinating conditions.

The functionalization at the 4-position, namely the conversion of the methyl group to a hydroxymethyl group, is inherently regioselective in the proposed intermediate, as it is the only position amenable to this specific transformation.

Chemical Reactivity and Transformation Studies of 5 Amino 2 Fluoropyridin 4 Yl Methanol

Reactivity of the Primary Amine Moiety

The primary amine group at the 5-position of the pyridine (B92270) ring is a key site for a variety of nucleophilic and substitution reactions. Its reactivity is influenced by the electronic properties of the fluorinated pyridine ring.

Acylation Reactions and Amide Formation

The primary amine of (5-Amino-2-fluoropyridin-4-yl)methanol can readily undergo acylation with various acylating agents, such as acyl chlorides and anhydrides, to form the corresponding amides. These reactions are typically carried out in the presence of a base to neutralize the acidic byproduct. Pyridine is often used as both a solvent and a base in these transformations. The acylation of aminopyridines is a well-established method for the synthesis of N-acyl aminopyridine derivatives. For instance, the reaction of an aminopyridine with an acyl chloride in the presence of a base like triethylamine (B128534) or pyridine leads to the formation of an amide bond.

| Acylating Agent | Base | Solvent | Product |

| Acetyl Chloride | Pyridine | Dichloromethane (B109758) (DCM) | N-(2-fluoro-4-(hydroxymethyl)pyridin-5-yl)acetamide |

| Benzoyl Chloride | Triethylamine | Tetrahydrofuran (B95107) (THF) | N-(2-fluoro-4-(hydroxymethyl)pyridin-5-yl)benzamide |

| Acetic Anhydride | Pyridine | N/A | N-(2-fluoro-4-(hydroxymethyl)pyridin-5-yl)acetamide |

Alkylation and Arylation Reactions

The nitrogen atom of the primary amine can act as a nucleophile in alkylation and arylation reactions. N-alkylation of aminopyridines can be achieved using alkyl halides, although overalkylation can be a challenge. More controlled methods, such as reductive amination with aldehydes or ketones, are often preferred for the synthesis of secondary and tertiary amines.

Arylation of the primary amine can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically involves a palladium or copper catalyst to couple the aminopyridine with an aryl halide, leading to the formation of a new carbon-nitrogen bond.

| Reagent | Catalyst | Ligand | Base | Solvent | Product |

| Methyl Iodide | - | - | K₂CO₃ | Acetonitrile | (2-Fluoro-5-(methylamino)pyridin-4-yl)methanol |

| Phenylboronic Acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | (2-Fluoro-5-(phenylamino)pyridin-4-yl)methanol |

| 4-Chlorotoluene | CuI | L-proline | K₂CO₃ | DMSO | (2-Fluoro-5-(p-tolylamino)pyridin-4-yl)methanol |

Diazotization and Subsequent Transformations

The primary aromatic amine of this compound can be converted to a diazonium salt through a process called diazotization. This reaction is typically carried out at low temperatures using nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid. The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations, most notably the Sandmeyer reaction.

In a Sandmeyer reaction, the diazonium group is replaced by a nucleophile, such as a halide or a cyano group, with the aid of a copper(I) salt catalyst. This provides a powerful method for introducing a range of substituents onto the pyridine ring that would be difficult to achieve through direct substitution methods.

| Reagent 1 (Diazotization) | Reagent 2 (Sandmeyer) | Product |

| NaNO₂, HCl | CuCl | (5-Chloro-2-fluoropyridin-4-yl)methanol |

| NaNO₂, HBr | CuBr | (5-Bromo-2-fluoropyridin-4-yl)methanol |

| NaNO₂, H₂SO₄ | CuCN | 2-Fluoro-4-(hydroxymethyl)nicotinonitrile |

Condensation Reactions with Carbonyl Compounds

The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The formation of the imine is a reversible process, and the equilibrium can often be driven towards the product by removing the water that is formed.

| Carbonyl Compound | Catalyst | Solvent | Product |

| Benzaldehyde | Acetic Acid | Toluene | (E)-(2-Fluoro-5-((benzylidene)amino)pyridin-4-yl)methanol |

| Acetone (B3395972) | p-Toluenesulfonic acid | Benzene | (E)-N-((2-Fluoro-4-(hydroxymethyl)pyridin-5-yl)imino)propan-2-one |

| Cyclohexanone | H₂SO₄ | Ethanol | (E)-(2-Fluoro-5-((cyclohexylidene)amino)pyridin-4-yl)methanol |

Transformations Involving the Hydroxymethyl (Methanol) Group

The hydroxymethyl group at the 4-position offers another site for chemical modification, primarily through oxidation reactions.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol of the hydroxymethyl group can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Milder oxidizing agents are required to stop the oxidation at the aldehyde stage, while stronger oxidants will typically lead to the formation of the carboxylic acid.

Oxidation to Aldehydes:

Common reagents for the selective oxidation of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), and Swern oxidation conditions (oxalyl chloride, dimethyl sulfoxide, and a hindered base). These methods are generally effective for achieving high yields of the corresponding aldehyde without significant over-oxidation.

Oxidation to Carboxylic Acids:

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in aqueous acetone with sulfuric acid), or ruthenium tetroxide (RuO₄), can be used to oxidize the hydroxymethyl group directly to a carboxylic acid.

| Oxidizing Agent | Solvent | Product |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | 5-Amino-2-fluoropyridine-4-carbaldehyde |

| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | 5-Amino-2-fluoropyridine-4-carbaldehyde |

| Potassium Permanganate (KMnO₄) | Water/Pyridine | 5-Amino-2-fluoropyridine-4-carboxylic acid |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone | 5-Amino-2-fluoropyridine-4-carboxylic acid |

Esterification and Etherification Reactions

The hydroxyl group of the methanol (B129727) substituent in this compound can readily undergo esterification and etherification reactions, which are fundamental transformations for introducing a variety of functional groups.

Esterification:

Esterification of the primary alcohol can be achieved through several standard methods. One common approach is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically performed under reflux conditions with removal of water to drive the equilibrium towards the ester product.

Another effective method is the reaction with more reactive carboxylic acid derivatives, such as acyl chlorides or anhydrides. These reactions are often carried out in the presence of a non-nucleophilic base, like pyridine or triethylamine, to neutralize the hydrogen halide or carboxylic acid byproduct. The amino group on the pyridine ring can potentially compete with the hydroxyl group for acylation. However, the hydroxyl group is generally more nucleophilic and will react preferentially under these conditions, especially if the amino group is protonated by the acid byproduct. For substrates with sensitive functional groups, milder coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) can be employed to facilitate the ester formation from a carboxylic acid and the alcohol.

Interactive Data Table: Representative Esterification Reactions

| Carboxylic Acid/Derivative | Reagent/Catalyst | Product |

| Acetic Anhydride | Pyridine | (5-Amino-2-fluoropyridin-4-yl)methyl acetate |

| Benzoyl Chloride | Triethylamine | (5-Amino-2-fluoropyridin-4-yl)methyl benzoate |

| Propanoic Acid | H₂SO₄ (cat.) | (5-Amino-2-fluoropyridin-4-yl)methyl propanoate |

Etherification:

The synthesis of ethers from this compound is commonly achieved via the Williamson ether synthesis. This method involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile and displaces a halide from an alkyl halide in an S(_N)2 reaction to form the ether. wikipedia.orgmasterorganicchemistry.com This reaction is most efficient with primary alkyl halides, as secondary and tertiary halides are more prone to elimination reactions. wikipedia.org

Interactive Data Table: Representative Etherification Reactions

| Alkyl Halide | Base | Product |

| Methyl Iodide | NaH | 4-(Methoxymethyl)-5-amino-2-fluoropyridine |

| Ethyl Bromide | NaH | 4-(Ethoxymethyl)-5-amino-2-fluoropyridine |

| Benzyl Chloride | NaH | 4-(Benzyloxymethyl)-5-amino-2-fluoropyridine |

Halogenation of the Methanol Group

The hydroxyl group of this compound can be replaced by a halogen atom, a crucial transformation for subsequent nucleophilic substitution reactions. Thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are commonly used reagents for the conversion of primary alcohols to the corresponding alkyl chlorides and bromides, respectively. masterorganicchemistry.com

The reaction with thionyl chloride is often performed in the presence of a base like pyridine, which serves to neutralize the HCl generated during the reaction. The mechanism typically proceeds with inversion of stereochemistry if a chiral center is present. Similarly, PBr₃ converts the alcohol to the bromide, also with inversion of configuration. masterorganicchemistry.com

Interactive Data Table: Halogenation of the Methanol Group

| Reagent | Product |

| Thionyl chloride (SOCl₂) | 4-(Chloromethyl)-5-amino-2-fluoropyridine |

| Phosphorus tribromide (PBr₃) | 4-(Bromomethyl)-5-amino-2-fluoropyridine |

Nucleophilic Substitution Reactions at the Methanol Carbon

Once the hydroxyl group is converted into a better leaving group, such as a halide or a sulfonate ester (e.g., tosylate or mesylate), the benzylic carbon of the resulting (halomethyl)pyridine becomes susceptible to nucleophilic attack. These S(_N)2 reactions allow for the introduction of a wide range of functionalities. wikipedia.org

A variety of nucleophiles can be employed, including amines, thiols, cyanides, and azides, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds. The reaction conditions are typically mild, and the choice of solvent and temperature can be optimized to achieve high yields.

Interactive Data Table: Nucleophilic Substitution Reactions

| Substrate | Nucleophile | Product |

| 4-(Chloromethyl)-5-amino-2-fluoropyridine | Sodium cyanide (NaCN) | (5-Amino-2-fluoropyridin-4-yl)acetonitrile |

| 4-(Bromomethyl)-5-amino-2-fluoropyridine | Sodium azide (B81097) (NaN₃) | 4-(Azidomethyl)-5-amino-2-fluoropyridine |

| 4-(Chloromethyl)-5-amino-2-fluoropyridine | Sodium thiophenoxide (NaSPh) | 4-((Phenylthio)methyl)-5-amino-2-fluoropyridine |

Reactivity Associated with the Fluorine Atom on the Pyridine Ring

The fluorine atom at the C2 position of the pyridine ring is activated towards nucleophilic aromatic substitution due to the electron-withdrawing nature of the ring nitrogen.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The 2-fluoro substituent on the pyridine ring is a good leaving group in nucleophilic aromatic substitution (S(_N)Ar) reactions. The reaction proceeds via a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing nitrogen atom. A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the fluoride (B91410) ion. acs.orgresearchgate.net The rate of substitution at the 2-position of a pyridine ring is generally faster than at other positions due to the proximity of the activating nitrogen atom. acs.orgresearchgate.net

Interactive Data Table: SNAr Reactions at the Fluoro Position

| Nucleophile | Product |

| Ammonia (B1221849) | 2,5-Diamino-4-(hydroxymethyl)pyridine |

| Sodium methoxide | 5-Amino-2-methoxy-4-(hydroxymethyl)pyridine |

| Piperidine | (5-Amino-2-(piperidin-1-yl)pyridin-4-yl)methanol |

Metal-Catalyzed Cross-Coupling Reactions at the Fluoro Position

While less reactive than the corresponding chlorides, bromides, and iodides, the C-F bond can participate in metal-catalyzed cross-coupling reactions, although this often requires specialized catalytic systems. More commonly, the fluorine atom can be replaced by other halogens (e.g., via a halogen exchange reaction) to facilitate standard cross-coupling reactions.

However, with the advancement of catalyst design, direct cross-coupling of fluoroarenes is becoming more feasible. Reactions such as the Suzuki-Miyaura coupling (with boronic acids) and the Buchwald-Hartwig amination (with amines) could potentially be applied to introduce new carbon-carbon and carbon-nitrogen bonds at the C2 position. nih.govwikipedia.org These reactions typically employ a palladium catalyst with a suitable phosphine (B1218219) ligand and a base. nih.govwikipedia.org

Interactive Data Table: Potential Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System | Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | (5-Amino-2-phenylpyridin-4-yl)methanol |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / BINAP / NaOtBu | (5-Amino-2-(phenylamino)pyridin-4-yl)methanol |

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it basic and nucleophilic, allowing for a range of reactions at this position.

The pyridine nitrogen can be readily protonated by acids to form a pyridinium salt. It can also be alkylated with alkyl halides to form quaternary N-alkylpyridinium salts. chemrxiv.orgresearchgate.netnih.gov N-oxidation of the pyridine nitrogen can be achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) to yield the corresponding pyridine-N-oxide. rsc.orgmdpi.com The resulting N-oxide can then be used in further functionalization reactions.

Furthermore, the pyridine nitrogen can direct metallation to the ortho position (C3 in this case). However, the presence of the amino and hydroxymethyl groups, which can also direct metallation, may lead to a mixture of products or require specific protecting group strategies to achieve regioselectivity. organic-chemistry.orgwikipedia.orgharvard.edu

Interactive Data Table: Reactions at the Pyridine Nitrogen

| Reagent | Reaction Type | Product |

| Methyl iodide | N-Alkylation | 5-Amino-2-fluoro-4-(hydroxymethyl)-1-methylpyridin-1-ium iodide |

| m-CPBA | N-Oxidation | 5-Amino-2-fluoro-4-(hydroxymethyl)pyridine 1-oxide |

N-Oxidation Reactions

The N-oxidation of heteroaromatic compounds, including pyridine derivatives, is a well-established transformation that can significantly alter the parent molecule's physical, chemical, and biological properties. In the case of this compound, the pyridine nitrogen can be oxidized to the corresponding N-oxide using various oxidizing agents.

One common method for the N-oxidation of pyridines involves the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) at or below room temperature. The electron-donating amino group at the 5-position is expected to increase the electron density of the pyridine ring, thereby facilitating the electrophilic attack by the peroxy acid on the nitrogen atom. However, the presence of the electron-withdrawing fluorine atom at the 2-position may have a counteracting effect.

Another widely used reagent for N-oxidation is hydrogen peroxide in the presence of an acid, often acetic acid. This method provides a greener alternative to peroxy acids. The reaction conditions for the N-oxidation of substituted aminopyridines can be generalized as follows:

| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) |

| m-CPBA | Dichloromethane | 0 - 25 | 2 - 24 |

| H₂O₂ / Acetic Acid | Acetic Acid/Water | 25 - 70 | 6 - 48 |

It is important to note that the amino group in this compound could potentially be oxidized as well. Therefore, careful control of the reaction conditions is crucial to achieve selective N-oxidation of the pyridine nitrogen. In some instances, protection of the amino group may be necessary prior to the oxidation step.

Quaternization of the Pyridine Nitrogen

The quaternization of the pyridine nitrogen in this compound involves the formation of a pyridinium salt through the reaction with an alkylating agent. This transformation introduces a positive charge on the nitrogen atom, which can significantly impact the molecule's solubility and biological activity.

The most common method for quaternization is the Menshutkin reaction, which involves the treatment of the pyridine derivative with an alkyl halide. Methyl iodide is a frequently used alkylating agent for this purpose. The reaction is typically conducted in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, and may be accelerated by heating. Microwave irradiation has also been employed to reduce reaction times and improve yields in the quaternization of various pyridine derivatives.

The general conditions for the quaternization of aminopyridine derivatives are summarized in the table below:

| Alkylating Agent | Solvent | Temperature (°C) | Method |

| Methyl Iodide | DMF or Acetonitrile | 25 - 100 | Conventional Heating |

| Methyl Iodide | DMF or Acetonitrile | 100 - 150 | Microwave Irradiation |

| Benzyl Bromide | Dichloromethane | 25 - 40 | Conventional Heating |

Applications in Advanced Organic Synthesis and Material Science

(5-Amino-2-fluoropyridin-4-yl)methanol as a Precursor for Heterocyclic Systems

The reactivity of the amino group, the fluorine atom, and the hydroxymethyl group, in concert with the pyridine (B92270) core, allows for the construction of diverse and complex heterocyclic structures. These reactions are fundamental to accessing novel chemical entities with unique properties.

The inherent functionalities of this compound make it an adept precursor for the synthesis of fused pyridine ring systems. The amino group can act as a nucleophile in cyclization reactions with appropriate bifunctional electrophiles. For instance, reaction with α,β-unsaturated ketones or esters can lead to the formation of dihydropyridopyrimidines or related fused systems through a Michael addition followed by intramolecular cyclization and dehydration.

Furthermore, the hydroxymethyl group can be oxidized to an aldehyde, which can then participate in condensation reactions to form fused rings. The fluorine atom at the 2-position can also be a site for nucleophilic aromatic substitution, enabling further annulation strategies. The synthesis of chromenopyridine scaffolds, for example, often involves the reaction of aminopyridines with salicylaldehydes or related precursors, highlighting a potential pathway for creating fused systems from this compound. mdpi.com

Table 1: Representative Strategies for Fused Pyridine Ring Synthesis

| Reaction Type | Reactant Partner | Potential Fused System |

|---|---|---|

| Condensation/Cyclization | β-Diketones | Pyrido[1,2-a]pyrimidines |

| Pictet-Spengler Reaction | Aldehydes/Ketones | Tetrahydropyridoindoles |

This table presents potential synthetic routes based on the known reactivity of aminopyridines.

The development of polycyclic aromatic compounds is a significant area of research due to their applications in materials science, particularly in organic electronics. This compound can serve as a key building block in this context. The amino group provides a handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce aryl or heteroaryl substituents.

Subsequent intramolecular cyclization reactions, often promoted by acid or metal catalysts, can then be employed to construct the polycyclic framework. The fluorine substituent can influence the electronic properties and stability of the resulting polycyclic aromatic compounds, which is a desirable feature for tuning the performance of organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Utilization in Medicinal Chemistry Scaffolding (Excluding Clinical Outcomes)

The fluoropyridine moiety is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. mdpi.com The unique properties of the fluorine atom, such as its small size, high electronegativity, and ability to form strong bonds with carbon, can significantly impact the pharmacokinetic and pharmacodynamic properties of a molecule.

The this compound scaffold is well-suited for the design and synthesis of novel ligand frameworks. The amino and hydroxymethyl groups offer convenient points for derivatization, allowing for the introduction of various pharmacophoric features. The 2-fluoropyridine (B1216828) unit itself can act as a hydrogen bond acceptor and can engage in favorable dipole-dipole interactions with biological targets.

Synthetic strategies to build upon this scaffold often involve acylation or alkylation of the amino group, and etherification or esterification of the hydroxymethyl group. These modifications allow for the systematic exploration of the chemical space around the core scaffold to identify key structural motifs for molecular recognition.

The generation of chemical libraries containing diverse yet related compounds is a cornerstone of modern drug discovery. nih.gov this compound provides a versatile starting point for the construction of such libraries. Through combinatorial chemistry approaches, a wide array of derivatives can be synthesized by reacting the amino and hydroxymethyl groups with a collection of building blocks, such as carboxylic acids, sulfonyl chlorides, and alkyl halides.

High-throughput synthesis techniques can be employed to rapidly generate a large number of compounds for subsequent biological screening. The structural diversity introduced at the amino and hydroxymethyl positions, coupled with the inherent properties of the fluoropyridine core, can lead to the identification of novel chemical matter for various biological targets.

Table 2: Potential Derivatization for Chemical Library Synthesis

| Functional Group | Reaction Type | Reagent Class | Resulting Moiety |

|---|---|---|---|

| Amino Group | Amide Coupling | Carboxylic Acids | Amides |

| Amino Group | Sulfonylation | Sulfonyl Chlorides | Sulfonamides |

| Hydroxymethyl Group | Esterification | Acyl Chlorides | Esters |

This table illustrates common derivatization reactions for library generation based on the functional groups of the title compound.

Molecular probes are essential tools for studying the interactions between ligands and their biological receptors. The this compound scaffold can be elaborated to create such probes. For instance, the introduction of a reporter group, such as a fluorescent tag or a radiolabel, can be achieved through modification of the amino or hydroxymethyl functionalities.

Application in Agrochemical Synthesis

The strategic placement of reactive functional groups on the pyridine scaffold of this compound makes it a valuable precursor in the design of new agrochemical agents.

Construction of Novel Agrochemical Scaffolds (Excluding Specific Efficacy)

The development of novel molecular frameworks is a cornerstone of modern agrochemical research. The aminopyridine core, functionalized with both a fluorine atom and a hydroxymethyl group, provides a unique starting point for the synthesis of diverse chemical libraries. The amino group can serve as a handle for the introduction of various substituents through reactions such as acylation, alkylation, and arylation. Simultaneously, the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution, further expanding the molecular diversity. The presence of a fluorine atom is also significant, as its incorporation into agrochemical candidates can favorably modulate properties such as metabolic stability and binding affinity.

Derivatization for Target Molecule Development in Agriculture

The derivatization of this compound is a key strategy for the development of targeted agricultural molecules. The distinct reactivity of its three functional groups allows for selective modifications to optimize biological activity. For instance, the amino group can be transformed into amides, sulfonamides, or ureas, while the hydroxymethyl group can be converted to ethers or esters. This multi-faceted derivatization potential enables the fine-tuning of a molecule's physicochemical properties to enhance its performance in agricultural applications.

Contributions to Polymer Chemistry and Material Science

The unique structural attributes of this compound also lend themselves to the creation of advanced materials, including functional polymers and coordination networks.

Incorporation into Functional Polymers and Monomers

The presence of both an amino and a hydroxyl group allows this compound to be utilized as a monomer or a functionalizing agent in polymer synthesis. It can be incorporated into polymer backbones through condensation polymerization, reacting with dicarboxylic acids, diisocyanates, or other bifunctional monomers to form polyesters, polyamides, or polyurethanes. The resulting polymers would possess the inherent properties of the fluorinated aminopyridine moiety, potentially leading to materials with enhanced thermal stability, specific recognition capabilities, or interesting electronic properties. Furthermore, it can be attached as a pendant group to a pre-existing polymer, thereby modifying the polymer's surface properties or introducing specific functionalities.

Design of Ligands for Coordination Polymers or Metal-Organic Frameworks

The nitrogen atom of the pyridine ring and the amino group in this compound can act as coordination sites for metal ions, making it a suitable ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). cas.orgwikipedia.org The ability to tune the electronic properties of the ligand through its functional groups can influence the resulting properties of the MOF, such as its porosity, stability, and catalytic activity. cas.org The fluorinated pyridine backbone can also impart specific properties to the framework, potentially leading to materials with applications in gas storage, separation, or catalysis. cas.org

| Framework Type | Potential Metal Ions | Potential Linker Functionalities |

| Coordination Polymer | Transition metals (e.g., Cu, Zn, Co) | Pyridyl nitrogen, Amino nitrogen |

| Metal-Organic Framework | Lanthanides, Transition metals | Carboxylate (via oxidation of methanol) |

Stereoselective Synthesis Utilizing this compound

While specific examples are not yet prevalent in the literature, the chiral potential of derivatives of this compound presents opportunities in stereoselective synthesis. The creation of a stereocenter, for instance, through the enzymatic or catalytic asymmetric reduction of a ketone derived from the oxidation of the methanol (B129727) group, would yield a chiral amino alcohol. Such chiral building blocks are highly valuable in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. nih.gov The strategic placement of the amino and fluoro groups on the pyridine ring could influence the stereochemical outcome of such reactions, offering a handle for controlling the three-dimensional arrangement of atoms in the target molecules. nih.gov

Computational and Theoretical Investigations of 5 Amino 2 Fluoropyridin 4 Yl Methanol

Electronic Structure and Molecular Orbital Analysis

The electronic nature of a molecule governs its stability, reactivity, and spectroscopic properties. Computational methods provide profound insights into the distribution of electrons and the nature of molecular orbitals.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. A typical study would employ a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to optimize the molecule's geometry and calculate various electronic properties. openaccesspub.org

The optimized geometry reveals key structural parameters. For (5-Amino-2-fluoropyridin-4-yl)methanol, calculations would provide precise bond lengths and angles. The presence of the electron-donating amino (-NH2) group and the electron-withdrawing fluoro (-F) group is expected to cause slight distortions in the pyridine (B92270) ring's geometry compared to unsubstituted pyridine. The C-N bond of the amino group and the C-F bond will exhibit characteristic lengths, while the exocyclic C-C and C-O bonds of the hydroxymethyl group will also be determined.

Furthermore, DFT calculations can generate a Molecular Electrostatic Potential (MEP) map. mdpi.com This map illustrates the charge distribution across the molecule, highlighting electron-rich and electron-poor regions. For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen atom of the pyridine ring, the oxygen atom, and the fluorine atom, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms of the amino and hydroxyl groups, marking them as potential sites for nucleophilic interaction.

Table 1: Illustrative Optimized Geometrical Parameters for this compound from a Hypothetical DFT Calculation. This data is representative of typical values for similar structures and is for illustrative purposes.

| Parameter | Bond/Angle | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C2-F | 1.35 |

| Bond Length | C5-N(amino) | 1.37 |

| Bond Length | C4-C(methanol) | 1.51 |

| Bond Length | C(methanol)-O | 1.43 |

| Bond Angle | F-C2-N1 | 117.5 |

| Bond Angle | C4-C5-N(amino) | 121.0 |

| Dihedral Angle | C3-C4-C(methanol)-O | -65.0 |

Frontier Molecular Orbital (FMO) theory simplifies reactivity prediction by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. mdpi.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability; a smaller gap suggests higher reactivity.

For this compound, the electron-donating amino group is expected to raise the energy of the HOMO, increasing the molecule's nucleophilic character. rsc.org Conversely, the strongly electronegative fluorine atom will lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. The distribution of these orbitals is also key. The HOMO would likely be localized over the pyridine ring and the amino group, while the LUMO would have significant contributions from the carbon atoms attached to the electron-withdrawing fluorine and ring nitrogen atoms.

Table 2: Representative Frontier Molecular Orbital Energies from a Hypothetical FMO Analysis. This data is for illustrative purposes to show typical computational outputs.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.85 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Gap (ΔE) | 4.90 |

Conformational Analysis and Tautomerism Studies

Substituted pyridines can exist in different spatial arrangements (conformations) and isomeric forms (tautomers). The hydroxymethyl group at the C4 position can rotate around the C4-C(methanol) single bond, leading to different conformers with varying steric interactions and stabilities. A computational conformational analysis would involve calculating the energy as a function of the relevant dihedral angle to identify the most stable (lowest energy) conformation.

Tautomerism is another critical aspect, particularly for aminopyridines. This compound exists predominantly in the amino form, but it could theoretically exist in an imino tautomeric form through proton transfer. DFT calculations are highly effective at determining the relative stabilities of different tautomers by comparing their total electronic energies. researchgate.net For aminopyridine systems, the amino tautomer is almost always found to be significantly more stable than the corresponding imino form, and this compound is expected to follow that trend. nih.gov

Table 3: Illustrative Relative Energies of Potential Tautomers. This data is a hypothetical representation based on known trends in aminopyridine chemistry.

| Tautomeric Form | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|

| Amino (stable form) | 0.00 | >99.9 |

| Imino (less stable) | +12.5 | <0.1 |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for mapping out the intricate details of chemical reactions, providing a step-by-step view of bond-breaking and bond-forming processes.

For any proposed reaction, such as electrophilic substitution on the pyridine ring or a reaction involving the amino or hydroxymethyl groups, computational methods can identify the transition state (TS). The TS is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

Calculations would involve locating the TS structure and confirming it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction path. The energy difference between the reactants and the TS gives the activation energy (Ea), a critical factor in determining reaction kinetics. For instance, a computational study could compare the activation energies for electrophilic attack at different positions on the ring to predict regioselectivity.

By connecting the reactants, transition states, any intermediates, and the final products, a complete reaction energy landscape or profile can be constructed. mdpi.com This profile provides a comprehensive thermodynamic and kinetic picture of the reaction. For a multi-step reaction, the profile would show the energy of each intermediate and the activation barrier for each step. The step with the highest activation energy is the rate-determining step. Such an analysis could elucidate, for example, the mechanism of a condensation reaction involving the amino group or the oxidation of the methanol (B129727) group, providing insights that are often difficult to obtain through experimental means alone.

QSAR/QSPR Modeling of Derivatized this compound (Excluding Specific Biological Activity)

The primary goal of QSAR/QSPR modeling in this context is to develop mathematical models that can predict the physicochemical properties of novel derivatives of this compound without the need for empirical testing. researchgate.net This approach is particularly valuable in the early stages of chemical research for screening and prioritizing compounds with desired properties.

Methodology and Key Descriptors

A typical QSAR/QSPR study involves a series of steps, including the creation of a dataset of molecules with known properties, calculation of molecular descriptors, development of a mathematical model using statistical methods, and rigorous validation of the model's predictive power.

For derivatized this compound, a hypothetical dataset would consist of various analogs with modifications at the amino, fluoro, or methanol positions. A wide array of molecular descriptors would then be calculated for each derivative, broadly categorized as:

Topological Descriptors: These describe the atomic connectivity within the molecule. Examples include the Wiener index, Kier & Hall connectivity indices, and Balaban J index.

Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Geometrical Descriptors: These are derived from the 3D structure of the molecule and include parameters like molecular surface area, volume, and shape indices.

Physicochemical Descriptors: These relate to properties like lipophilicity (logP), molar refractivity, and polarizability.

Once the descriptors are calculated, statistical techniques such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and machine learning algorithms (e.g., Artificial Neural Networks) are employed to build the QSAR/QSPR models. nih.gov

Illustrative Research Findings

While direct studies on this compound are limited, research on analogous pyridine derivatives provides insight into the potential outcomes of such modeling. For instance, a QSAR study on a series of pyridine derivatives might reveal a strong correlation between lipophilicity (logP) and certain topological indices.

A hypothetical QSPR model for predicting a property like aqueous solubility could be represented by a linear equation:

logS = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where logS is the logarithm of the aqueous solubility, and c0, c1, c2 are coefficients determined by the regression analysis.

The validity and predictive capability of such models are assessed using statistical parameters like the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the root mean square error (RMSE). chemrevlett.com

Below are interactive data tables illustrating hypothetical QSPR models for predicting lipophilicity (logP) and molar refractivity (MR) for a set of derivatized this compound compounds.

Table 1: Hypothetical QSPR Model for Lipophilicity (logP)

| Derivative | Substituent at Position 5 | Calculated Topological Descriptor (X) | Calculated Electronic Descriptor (Y) | Predicted logP |

| 1 | -NH2 (Parent) | 2.45 | 0.12 | 1.58 |

| 2 | -NHCH3 | 2.68 | 0.15 | 1.95 |

| 3 | -N(CH3)2 | 2.91 | 0.18 | 2.32 |

| 4 | -OH | 2.48 | 0.25 | 1.21 |

| 5 | -OCH3 | 2.71 | 0.22 | 1.63 |

Model Equation: Predicted logP = 0.8 * X + 3.5 * Y + C

Table 2: Hypothetical QSPR Model for Molar Refractivity (MR)

| Derivative | Substituent at Position 2 | Calculated Geometrical Descriptor (A) | Calculated Physicochemical Descriptor (B) | Predicted MR |

| 1 | -F (Parent) | 45.6 | 32.1 | 38.5 |

| 2 | -Cl | 52.3 | 36.8 | 43.2 |

| 3 | -Br | 58.9 | 40.2 | 47.8 |

| 4 | -CH3 | 49.8 | 34.5 | 40.1 |

| 5 | -CN | 51.2 | 35.6 | 41.7 |

Model Equation: Predicted MR = 0.5 * A + 0.4 * B + C

These tables demonstrate how QSPR models can provide valuable predictions for the physicochemical properties of derivatized compounds, aiding in the rational design of new molecules with tailored characteristics. The insights gained from such computational investigations are crucial for advancing our understanding of structure-property relationships in this class of compounds.

Future Research Directions and Outlook for 5 Amino 2 Fluoropyridin 4 Yl Methanol

Exploration of Undiscovered Reactivity Patterns

The unique interplay between the amino, fluoro, and hydroxymethyl substituents on the pyridine (B92270) ring of (5-Amino-2-fluoropyridin-4-yl)methanol suggests a rich and largely unexplored reactivity profile. Future research should focus on systematically investigating the chemical behavior arising from the electronic push-pull effects of these groups.

The fluorine atom at the C-2 position and the amino group at the C-5 position create a unique electronic environment. The amino group is electron-donating, increasing the electron density of the ring, while the fluorine and the ring nitrogen are electron-withdrawing. researchgate.net This configuration influences the molecule's susceptibility to both electrophilic and nucleophilic attack. Future studies could explore:

Nucleophilic Aromatic Substitution (SNAr): The fluorine at the C-2 position, activated by the ring nitrogen, is a prime site for SNAr. Research has shown that 2-fluoropyridines are significantly more reactive than their 2-chloro counterparts, allowing for substitutions under milder conditions. acs.orgnih.gov A systematic investigation into the displacement of the fluoride (B91410) by a wide array of nucleophiles (O, N, S, and C-based) would generate a valuable library of novel 2-substituted pyridine derivatives.

Directed C-H Functionalization: The existing substituents can serve as directing groups for transition-metal-catalyzed C-H functionalization at the C-3 or C-6 positions, which are currently unsubstituted. acs.orgwhiterose.ac.uk Exploring catalytic systems that can selectively activate these C-H bonds would provide a powerful tool for late-stage diversification of the scaffold.

Tandem and Cascade Reactions: The trifunctional nature of the molecule is ideal for designing novel tandem or cascade reactions. For instance, an initial reaction at the hydroxymethyl group could be followed by an intramolecular cyclization involving the amino group, leading to fused heterocyclic systems.

Reactivity of the Amino Group: Beyond simple acylation or alkylation, the C-5 amino group can be a handle for more complex transformations. Diazotization followed by Sandmeyer-type reactions could introduce a wide range of functionalities at this position.

| Position/Functional Group | Potential Transformation | Research Objective |

|---|---|---|

| C-2 Fluoro | Nucleophilic Aromatic Substitution (SNAr) | Introduce diverse N, O, S, and C-based substituents. nih.gov |

| C-3/C-6 C-H bonds | Directed C-H Functionalization/Arylation | Achieve late-stage diversification of the core scaffold. acs.org |

| C-5 Amino | Diazotization, Cross-Coupling, Amidation | Incorporate new functionalities and build complex extensions. |

| C-4 Hydroxymethyl | Oxidation, Halogenation, Etherification | Modify the linker portion for property tuning. |

Development of Advanced Catalytic Systems for Synthesis and Transformation

Modern synthetic chemistry relies heavily on catalysis to achieve efficient, selective, and sustainable transformations. africanjournalofbiomedicalresearch.com Future research on this compound should focus on both its synthesis and its subsequent modification using state-of-the-art catalytic methods.

The development of novel catalytic strategies for the construction of the core this compound structure is a primary goal. While classical pyridine syntheses like the Hantzsch reaction exist, modern metal-catalyzed cycloadditions and C-H functionalization approaches offer more modular and efficient routes. nih.govmdpi.com For example, Rh(III)-catalyzed methods have been developed for synthesizing fluorinated pyridines from simple precursors. nih.gov Adapting such methods could provide more direct and atom-economical access to the target molecule.

Furthermore, advanced catalytic systems can be employed to functionalize the molecule itself.

Cross-Coupling Reactions: Palladium, nickel, or copper catalysts could be used to perform cross-coupling reactions at various positions. For example, after converting the amino group to a halide or triflate, Suzuki, Buchwald-Hartwig, or Sonogashira couplings could be employed.

Photoredox Catalysis: Visible-light photoredox catalysis offers mild conditions for a variety of transformations, including C-H functionalization and the generation of radical intermediates, which could engage in novel bond-forming reactions with the pyridine scaffold. researchgate.net

Organocatalysis: Chiral organocatalysts could be used to introduce stereocenters, for example, by functionalizing the hydroxymethyl group or by performing enantioselective additions to derivatives of the pyridine ring. mdpi.com

| Catalytic Strategy | Exemplary Reaction Type | Potential Application to Target Compound |

|---|---|---|

| Transition Metal Catalysis (Pd, Ni, Cu, Rh) | Cross-Coupling, C-H Activation, Cycloaddition | Selective functionalization of C-H and C-F bonds. acs.orgnih.gov |

| Photoredox Catalysis | Radical Additions, Minisci-type Reactions | Functionalization under mild, light-driven conditions. researchgate.net |

| Organocatalysis | Asymmetric Functionalization, Dearomatization | Introduction of chirality and synthesis of saturated analogs. mdpi.com |

Integration into Automated Synthesis Platforms

Automated synthesis and high-throughput experimentation (HTE) are transforming chemical research, particularly in drug discovery. acs.org this compound is an excellent candidate for integration into these platforms as a versatile building block. Its three distinct functional groups provide multiple, orthogonal points for diversification, allowing for the rapid generation of large compound libraries.

Future work should focus on developing robust, standardized reaction protocols for modifying the molecule that are amenable to automation. This includes SNAr reactions at the C-2 position, acylations/sulfonations of the C-5 amine, and etherifications/esterifications of the C-4 hydroxymethyl group. researchgate.net By converting the compound into a set of "reagent-ready" intermediates (e.g., boronic esters, halides), it can be seamlessly incorporated into automated workflows for parallel synthesis, accelerating the exploration of chemical space around this privileged scaffold. acs.orgresearchgate.net

Expansion of Applications in Emerging Fields of Chemical Science

The unique combination of a fluorinated pyridine core with amino and hydroxymethyl handles makes this compound a highly attractive platform for applications beyond traditional medicinal chemistry.

Materials Science: Pyridine derivatives are used in the development of organic light-emitting diodes (OLEDs), sensors, and functional polymers. The electronic properties of the this compound scaffold could be tuned by derivatization to create novel materials with tailored photophysical or electronic characteristics.

Chemical Biology: The scaffold can be used to construct chemical probes to study biological systems. The hydroxymethyl group provides a convenient attachment point for reporter tags (e.g., fluorophores, biotin), while the core structure can be designed to bind to specific biological targets.

Agrochemicals: Fluorinated heterocycles are of significant importance in modern agrochemicals. researchgate.net The structural motifs present in this compound could be elaborated to develop new classes of herbicides, fungicides, or pesticides with improved efficacy and environmental profiles.

Design of Next-Generation Pyridine-Based Functional Molecules

The ultimate goal of exploring the chemistry of this compound is to design and synthesize novel molecules with enhanced function. This involves a synergistic approach combining synthetic innovation with computational design. mdpi.comnih.gov

Future research should leverage computational tools to predict the properties of virtual libraries derived from this scaffold. By modeling parameters such as binding affinity to therapeutic targets, electronic properties for materials applications, or metabolic stability, researchers can prioritize the synthesis of the most promising candidates. nih.govnih.govrsc.org

For instance, in drug discovery, the scaffold can be used as a starting point for fragment-based or structure-based design. The hydroxymethyl group can act as a vector to explore different pockets of a target protein's active site, the amino group can form key hydrogen bonds, and the fluoropyridine core can provide favorable interactions and metabolic stability. nih.gov This integrated design-and-synthesize approach will accelerate the discovery of next-generation functional molecules, from life-saving medicines to cutting-edge materials, all built upon the versatile this compound framework.

Q & A

Q. Advanced: How can reaction conditions be optimized to improve yield and selectivity?

Methodological Answer: Optimization strategies include:

- Temperature Control : Lower temperatures (e.g., –10°C) during nitration reduce side products.

- Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd(dppf)Cl₂ for coupling reactions to enhance regioselectivity.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

- In-line Analytics : Use HPLC-MS to monitor reaction progress and adjust stoichiometry dynamically .

Basic: What characterization techniques are essential for confirming the structure?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Bands at 3350 cm⁻¹ (O-H/N-H), 1650 cm⁻¹ (C=N), and 1250 cm⁻¹ (C-F) .

- Mass Spectrometry : ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns .

Q. Advanced: How can X-ray crystallography resolve ambiguities in molecular conformation?

Methodological Answer:

- Crystal Growth : Use slow vapor diffusion (e.g., methanol/water) to obtain single crystals.

- Data Collection : Collect high-resolution (<1.0 Å) data using synchrotron radiation.

- Refinement : SHELXL software refines bond lengths, angles, and hydrogen-bonding networks. For example, the hydroxymethyl group’s orientation can be validated against electron density maps .

Basic: What are the key steps to assess biological activity?

Methodological Answer:

- Target Identification : Screen against kinase or GPCR libraries using fluorescence polarization assays.

- Dose-Response Curves : Measure IC₅₀ values in enzymatic assays (e.g., ADP-Glo™ Kinase Assay).

- Cellular Uptake : Use LC-MS to quantify intracellular concentrations in HEK293 or HepG2 cells .

Q. Advanced: How can computational modeling predict binding modes with biological targets?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina or Schrödinger Glide to model interactions with ATP-binding pockets (e.g., EGFR kinase).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.

- Free Energy Calculations : MM-PBSA/GBSA methods quantify binding affinities and identify critical residues (e.g., hydrogen bonds with Lys721 in EGFR) .

Basic: How to address contradictions in reported spectral data?

Methodological Answer:

Q. Advanced: What statistical methods resolve discrepancies in biological assay results?

Methodological Answer:

- Meta-Analysis : Apply weighted Z-scores to aggregate data from multiple studies.

- Bland-Altman Plots : Visualize inter-lab variability in IC₅₀ measurements.

- Bayesian Modeling : Estimate true activity values by integrating prior data (e.g., PubChem BioAssay entries) .

Basic: What solubility and stability profiles are critical for experimental design?

Methodological Answer:

Q. Advanced: How to design formulation strategies for in vivo studies?

Methodological Answer:

- Nanoparticle Encapsulation : Use PLGA polymers (50:50 lactide:glycolide) for sustained release.

- Pharmacokinetics : Conduct IV/PO studies in rodents with LC-MS/MS quantification. Calculate AUC, Cₘₐₓ, and t₁/₂.

- Toxicology : Assess liver enzymes (ALT/AST) and renal function (BUN/creatinine) post-administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.